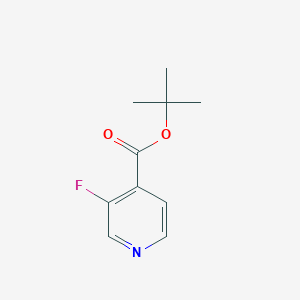

Tert-butyl 3-fluoroisonicotinate

Vue d'ensemble

Description

Tert-butyl 3-fluoroisonicotinate is a chemical compound with the molecular formula C10H12FNO2 and a molecular weight of 197.21 . It is also known by its IUPAC name, tert-butyl 3-fluoroisonicotinate .

Molecular Structure Analysis

The molecular structure of Tert-butyl 3-fluoroisonicotinate can be represented by the SMILES notation: O=C(OC©©C)C1=CC=NC=C1F . This indicates that the molecule consists of a tert-butyl group attached to a 3-fluoroisonicotinate group .Physical And Chemical Properties Analysis

Tert-butyl 3-fluoroisonicotinate is a pale yellow liquid . and is stored at room temperature .Applications De Recherche Scientifique

Organic Synthesis Intermediates

tert-butyl 3-fluoroisonicotinate: is widely used as an intermediate in organic synthesis. Its ability to introduce a fluoroisonicotinate group into molecules is valuable for the synthesis of complex organic compounds. This compound is particularly useful in the construction of fluorinated heterocycles, which are prevalent in pharmaceuticals due to their enhanced metabolic stability and bioavailability .

Pharmaceutical Research

In pharmaceutical research, tert-butyl 3-fluoroisonicotinate serves as a precursor for the synthesis of drug candidates. The fluoroisonicotinate moiety is a common structural component in drugs targeting a variety of diseases, including cancer and neurological disorders. Its incorporation into drug molecules can improve pharmacokinetic properties and increase binding affinity to biological targets .

Material Science

This compound is also explored in material science for the development of novel materials. The fluorinated ester group can impart unique properties to polymers and coatings, such as increased resistance to solvents and enhanced thermal stability. This makes it a valuable additive in the formulation of high-performance materials .

Agrochemical Development

The tert-butyl and fluoroisonicotinate groups are found in some agrochemicals. Researchers utilize tert-butyl 3-fluoroisonicotinate to develop new pesticides and herbicides. The introduction of fluorine atoms can lead to compounds with improved activity and selectivity against agricultural pests .

Fluorine Chemistry

As a fluorinated compound, tert-butyl 3-fluoroisonicotinate is significant in the field of fluorine chemistry. It is used to study the effects of fluorination on chemical reactivity and to develop new fluorination reactions. This research has broad implications, from medicinal chemistry to environmental science .

Catalysis

In catalysis, tert-butyl 3-fluoroisonicotinate can act as a ligand for transition metal catalysts. The fluoroisonicotinate group can modulate the electronic properties of the metal center, influencing the catalyst’s activity and selectivity in various chemical transformations .

Nuclear Magnetic Resonance (NMR) Spectroscopy

This compound is also relevant in NMR spectroscopy as a standard for calibration or as an additive to improve the quality of spectra. The presence of fluorine allows for the observation of fluorine NMR, which is useful for the structural elucidation of fluorinated organic compounds .

Peptide Coupling Reactions

Lastly, tert-butyl 3-fluoroisonicotinate finds application in peptide coupling reactions. It can be used to introduce fluorinated aromatic side chains into peptides, which can alter their conformational dynamics and interaction with proteins, thus providing insights into peptide structure-function relationships .

Mécanisme D'action

Safety and Hazards

The safety information available indicates that Tert-butyl 3-fluoroisonicotinate may cause harm if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Propriétés

IUPAC Name |

tert-butyl 3-fluoropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-10(2,3)14-9(13)7-4-5-12-6-8(7)11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVFMZEBJUUOKCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=NC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

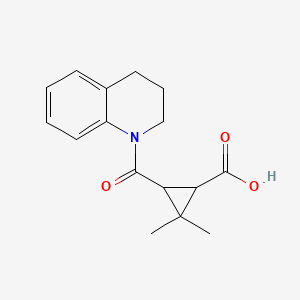

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine](/img/structure/B1399967.png)

![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1399970.png)

![2-[(5-Bromopyridin-3-yl)oxy]acetohydrazide](/img/structure/B1399972.png)

![3-(3-Hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1399980.png)

![3-Methyl-1-[(oxan-4-yl)methyl]piperazine](/img/structure/B1399981.png)

![6-[(4-Tert-butylphenyl)sulfanyl]hexanoic acid](/img/structure/B1399984.png)